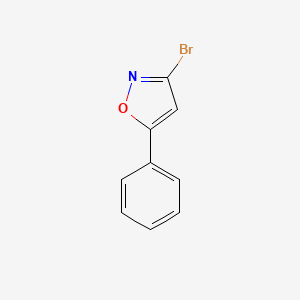

3-Bromo-5-phenyl-1,2-oxazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWZGZIZOHNWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315670 | |

| Record name | 3-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-74-1 | |

| Record name | 10557-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties and Structural Analysis of 3 Bromo 5 Phenyl 1,2 Oxazole

General and Physicochemical Data

The compound this compound is a solid at room temperature with the molecular formula C₉H₆BrNO. nih.gov Its molecular weight is approximately 224.05 g/mol . nih.gov While specific experimental data for its melting and boiling points are not widely reported, its high molecular weight and aromatic nature suggest a relatively high melting point. Its solubility is expected to be low in water and higher in common organic solvents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrNO | nih.gov |

| Molecular Weight | 224.05 g/mol | nih.gov |

| CAS Number | 10557-74-1 | nih.gov |

Spectroscopic Data and Structural Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the single proton on the oxazole (B20620) ring. The chemical shifts and coupling patterns of these protons would provide information about their electronic environment and spatial arrangement.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of distinct carbon environments in the molecule, including the carbons of the phenyl ring and the oxazole core. The chemical shifts would be indicative of the electronic nature of each carbon atom.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation.

Synthesis of 3 Bromo 5 Phenyl 1,2 Oxazole

Established Synthetic Routes

A common and well-established method for the synthesis of isoxazole (B147169) rings is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.govwikipedia.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would entail the reaction of a brominated nitrile oxide precursor with phenylacetylene.

Another classical approach is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org This method is particularly useful for the synthesis of 5-substituted oxazoles. nih.gov

Emerging Synthetic Methodologies

Recent advances in synthetic organic chemistry have led to the development of new and more efficient methods for the synthesis of substituted oxazoles. organic-chemistry.org These may include transition metal-catalyzed reactions that allow for the direct C-H functionalization of the oxazole ring or the coupling of pre-functionalized building blocks. organic-chemistry.org For instance, a bromo-substituted oxazole could potentially be synthesized via electrophilic bromination of a parent 5-phenyl-1,2-oxazole. mdpi.com

Applications and Research Trajectories of 3 Bromo 5 Phenyl 1,2 Oxazole and Its Derivatives

Medicinal Chemistry Applications and Pharmacological Profiling of Oxazole (B20620) Scaffolds

The oxazole core, a five-membered heterocyclic ring containing nitrogen and oxygen, is a key pharmacophore that interacts with various biological targets like enzymes and receptors through non-covalent bonds, leading to a spectrum of biological actions. chemscene.com The strategic placement of different substituents on this core structure allows for the fine-tuning of its medicinal properties.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral Research)

Based on the conducted research, there is no specific information available in the public domain regarding the antimicrobial activities of 3-Bromo-5-phenyl-1,2-oxazole. While the broader class of oxazole derivatives has been investigated for such properties, studies focusing on this particular compound are not readily found.

Anti-inflammatory Properties of Oxazole Analogues

There is currently a lack of specific research data on the anti-inflammatory properties of this compound. Although isoxazole (B147169) derivatives, in general, have been explored for their anti-inflammatory potential, with some showing significant activity, specific studies on this compound are not available in the reviewed literature. sigmaaldrich.com

Anticancer Research and Cytotoxicity Studies

No specific studies on the anticancer or cytotoxic activities of this compound have been identified in the public domain. Research into the anticancer potential of oxazole derivatives is an active field, with some compounds showing promising results against various cancer cell lines, but specific data for this compound is absent. nih.govbioorganica.com.ua

Antidiabetic Activity and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Targeting

Information regarding the antidiabetic activity of this compound or its potential to target PPARγ is not available in the current body of scientific literature. While the oxazole scaffold is present in some antidiabetic agents, specific research on this particular bromo-phenyl derivative is wanting.

Anthelmintic and Antiparasitic Potential

Research has shown that a series of 3-halo-5-phenylisoxazoles, which includes this compound, demonstrates anthelmintic activity. nih.gov Studies have indicated that the presence of a halogen at the 3-position of the 5-phenylisoxazole (B86612) ring is a requirement for this biological activity. nih.gov These compounds have been tested for their efficacy against the rat roundworm, Nippostrongylus braziliensis, with activity observed at oral doses ranging from 16 to 500 mg/kg. nih.gov

It is suggested that the 3-phenyl and 5-phenyl series of isoxazoles may not act at the same biological receptor site. nih.gov While specific data for the bromo-derivative is part of a broader study, this indicates a potential research trajectory for this compound in the development of new anthelmintic agents.

| Compound Series | Activity | Target Organism | Dosage Range (oral) |

| 3-Halo-5-phenylisoxazoles | Anthelmintic | Nippostrongylus braziliensis | 16 to 500 mg/kg |

Modulatory Effects on Specific Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

There is a lack of specific information regarding the modulatory effects of this compound on specific biological targets such as enzymes, receptors, or nucleic acids. While the isoxazole ring is known to interact with various biological molecules, detailed studies elucidating the specific interactions and inhibitory concentrations for this compound are not currently available in the public domain.

Structure-Activity Relationship (SAR) Studies of Brominated Oxazole Pharmacophores

The this compound core is a key pharmacophore in the design of new therapeutic agents. Structure-activity relationship (SAR) studies on derivatives of this and related structures have provided valuable insights into the structural requirements for various biological activities.

The presence and position of the phenyl group and the bromine atom are critical for biological activity. For instance, in a series of isoxazole-based carboxamides designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the substitution on the 5-aryl group significantly influenced their anticancer activity. nih.gov One promising carboxamide derivative demonstrated potent growth inhibitory activity against several cancer cell lines, including leukemia, colon cancer, and melanoma. nih.gov

Furthermore, research on isoxazole derivatives as inhibitors of bacterial serine acetyltransferase, a target for antibacterial adjuvants, has highlighted the importance of the isoxazole core in binding to the enzyme. While the initial hit compound was inactive against M. tuberculosis, structural analogues showed significant affinity for the target enzyme, indicating the potential for developing novel antibacterial agents. nih.gov In another study, isoxazole-based compounds were identified as potent and selective antagonists for the Toll-like receptor 8 (TLR8), a target for autoimmune diseases, through in silico-guided drug design and SAR analysis. nih.gov

The bromine atom at the 3-position serves as a crucial handle for further chemical modification, allowing for the introduction of various functional groups to probe the binding pockets of biological targets and optimize pharmacological properties. This has been demonstrated in the development of neuropeptide S receptor (NPSR) antagonists, where modifications at different positions of an oxazolo[3,4-a]pyrazine core, a related heterocyclic system, led to compounds with improved in vivo potency. nih.gov

Table 1: Examples of Biologically Active Isoxazole Derivatives and SAR Insights

| Compound Class | Target/Application | Key SAR Findings | Reference(s) |

| Isoxazole-based carboxamides | VEGFR2 inhibitors (Anticancer) | Substitution on the 5-aryl group is critical for activity. | nih.gov |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Bacterial Serine Acetyltransferase inhibitors (Antibacterial) | Isoxazole core is important for enzyme affinity. | nih.gov |

| Isoxazole-based antagonists | Toll-like Receptor 8 (TLR8) antagonists (Autoimmune diseases) | Rational design and SAR led to potent and selective antagonists. | nih.gov |

| Oxazolo[3,4-a]pyrazine derivatives | Neuropeptide S Receptor (NPSR) antagonists | Substitutions at various positions influence in vivo potency. | nih.gov |

Applications in Advanced Materials Science

The unique electronic and photophysical properties of the isoxazole ring have led to its exploration in the field of advanced materials science. Derivatives of this compound are being investigated for their potential in organic electronics and photoresponsive systems.

Incorporation into Organic Photovoltaic (OPV) Polymers as Building Blocks

Organic photovoltaic (OPV) devices offer a promising alternative to conventional silicon-based solar cells due to their potential for low-cost, flexible, and large-area fabrication. ossila.comsioc-journal.cn The performance of these devices is highly dependent on the molecular structure of the donor and acceptor materials in the active layer.

While the direct incorporation of this compound into OPV polymers is not yet widely reported, the isoxazole moiety is recognized as a valuable building block in the design of organic semiconductors. researchgate.net Isoxazol-5(4H)-ones, for example, are key nuclei in some photovoltaic cells. researchgate.net The electron-withdrawing nature of the isoxazole ring can be utilized to tune the energy levels and bandgap of conjugated polymers, which are crucial parameters for efficient charge separation and transport. sioc-journal.cn The bromine atom on the this compound scaffold provides a convenient point for polymerization reactions, such as Suzuki or Stille coupling, to create novel donor-acceptor copolymers. tandfonline.com Research into new conjugated polymers incorporating various heterocyclic units, including 1,2,4-triazole (B32235) derivatives, has shown that the choice of the heterocyclic building block significantly impacts the photovoltaic properties of the resulting polymers. sioc-journal.cn The exploration of isoxazole-containing polymers, accessible through building blocks like this compound, represents a promising avenue for the development of next-generation OPV materials. researchgate.net

Luminescent and Photochromic Properties of Functionalized Oxazole Derivatives

Functionalized isoxazole derivatives have demonstrated interesting luminescent and photochromic properties, making them suitable for applications in optical data storage, sensors, and bio-imaging.

The intrinsic photochemistry of the isoxazole ring is a key area of investigation. rsc.orgnih.gov Upon UV irradiation, isoxazoles can undergo photochemical rearrangement to form various isomers, including highly reactive ketenimines, which can then be converted into other valuable heterocyclic structures like pyrazoles. nih.gov This photo-reactivity highlights the potential of isoxazole derivatives as photoresponsive materials.

A novel photochromic diarylethene compound incorporating an isoxazole unit has been synthesized and shown to exhibit remarkable photochromism in both solution and a polymer matrix. scientific.net This compound also displayed fluorescent switching properties, making it a candidate for rewritable optical storage. Another study reported on a polyurethane material containing a diazo isoxazole chromophore that exhibited both nonlinear optical and photochromic properties, with the ability to form surface relief gratings upon laser illumination. researchgate.net

Role as Versatile Synthetic Intermediates and Chiral Building Blocks in Organic Synthesis

This compound is a highly versatile building block in organic synthesis, providing access to a wide array of more complex molecules. lifechemicals.comchemscene.com The bromine atom at the 3-position and the different reactive sites on the isoxazole ring can be selectively functionalized through various organic reactions.

The isoxazole ring itself can be considered a masked 1,3-dicarbonyl or γ-amino alcohol functionality, which can be unraveled under specific reaction conditions. lifechemicals.com Furthermore, the bromine atom allows for participation in numerous cross-coupling reactions, enabling the introduction of diverse substituents. For instance, palladium-catalyzed coupling reactions are commonly employed to create new carbon-carbon and carbon-heteroatom bonds at the 3-position. tandfonline.com

The development of efficient methods for the synthesis of substituted isoxazoles is an active area of research. organic-chemistry.org One-pot procedures involving the copper(I)-catalyzed reaction of in situ generated nitrile oxides and terminal acetylenes provide a regioselective route to 3,5-disubstituted isoxazoles. nih.gov The inherent reactivity of the isoxazole ring and its substituents makes this compound a valuable starting material for the construction of complex natural products and medicinally relevant scaffolds.

The development of chiral isoxazole derivatives as building blocks for asymmetric synthesis is another important research direction. acs.org Chiral ligands containing oxazoline (B21484) moieties, which are structurally related to isoxazoles, have been extensively used in asymmetric catalysis. alfachemic.com The synthesis of enantiomerically pure isoxazole derivatives can lead to the creation of novel chiral ligands and catalysts for stereoselective transformations.

Development of Novel Oxazole-Based Ligands and Catalysts

The nitrogen atom in the isoxazole ring can act as a coordinating atom for metal centers, making isoxazole derivatives attractive candidates for the development of novel ligands and catalysts. alfachemic.com While oxazoline-based ligands are more common, the potential of isoxazole-based ligands is increasingly being recognized.

These ligands can be used in a variety of metal-catalyzed reactions, including asymmetric synthesis, where the chiral environment created by the ligand can induce high levels of enantioselectivity. alfachemic.com The synthesis of these ligands often starts from readily available chiral amino alcohols. The proximity of the chiral groups to the metal coordination center allows for efficient chiral induction. alfachemic.com

Recent research has also focused on the use of magnetically recoverable nanocatalysts for the synthesis of oxazole derivatives, offering a green and efficient approach to these important compounds. researchgate.net While the direct use of this compound as a catalyst is not established, its role as a precursor to more complex ligand structures is of significant interest. The functionalization at the bromine position allows for the attachment of the isoxazole unit to other coordinating groups, leading to the formation of bidentate or multidentate ligands with tailored electronic and steric properties for specific catalytic applications.

Advanced Spectroscopic and Computational Characterization of 3 Bromo 5 Phenyl 1,2 Oxazole

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 3-bromo-5-phenyl-1,2-oxazole, offering irrefutable evidence of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the hydrogen atom on the oxazole (B20620) ring (isoxazole-H) typically appears as a singlet. For the related compound 3,5-diphenylisoxazole, this proton resonates at approximately 6.84 ppm. The phenyl group protons exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. For instance, in 3-phenyl-5-(p-tolyl)isoxazole, the aromatic protons appear in the range of 7.28-7.87 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For 3,5-diphenylisoxazole, the carbon atoms of the isoxazole (B147169) ring resonate at approximately δ 170.3, 162.9, and 97.4 ppm. The phenyl group carbons show signals in the aromatic region (around 125-130 ppm). In 4-bromo-3,5-diphenylisoxazole, the carbon attached to the bromine (C-Br) is found at a distinct chemical shift of around 89.4 ppm. rsc.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the assignments made from 1D spectra. These advanced methods are crucial for unambiguously assigning the complex resonances of the phenyl group.

| ¹H NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives (in CDCl₃) | | :--- | :--- | | Proton | 3,5-diphenylisoxazole | | Isoxazole-H | 6.84 (s) | | ArH | 7.43-7.91 (m) | | Reference: rsc.org | |

| ¹³C NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives (in CDCl₃) | | :--- | :--- | | Carbon | 3,5-diphenylisoxazole | | C=N (isoxazole) | 162.9 | | C-O (isoxazole) | 170.3 | | CH (isoxazole) | 97.4 | | C-Br (in 4-bromo-3,5-diphenylisoxazole) | 89.4 | | Ar-C | 125.7-130.1 | | Reference: rsc.org | |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands corresponding to the C=N and C=C stretching vibrations of the oxazole and phenyl rings, respectively. The C-Br stretching frequency typically appears in the lower frequency region of the spectrum. The absence of certain bands, such as a broad O-H or N-H stretch, can also confirm the structure. For related oxazole derivatives, these characteristic peaks are used for initial characterization. vensel.org

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | C=N Stretch (oxazole ring) | ~1600-1650 | | C=C Stretch (aromatic ring) | ~1450-1600 | | C-O Stretch (oxazole ring) | ~1000-1250 | | C-Br Stretch | ~500-600 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the elemental composition can be confirmed. The presence of bromine would be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum. Electrospray Ionization (ESI) is a soft ionization technique often used in conjunction with mass spectrometry for the analysis of such compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system, comprising the phenyl ring and the oxazole ring, is expected to give rise to characteristic absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

| Crystallographic Data for a Related Isoxazole Derivative | | :--- | :--- | | Parameter | 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | | Crystal system | Orthorhombic | | Space group | Pna2₁ | | a (Å) | 7.909 (2) | | b (Å) | 27.239 (8) | | c (Å) | 5.9652 (17) | | V (ų) | 1285.1 (6) | | Reference: researchgate.net | |

Computational Chemistry Methodologies for Theoretical Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical framework to complement experimental findings. DFT calculations can be used to predict the optimized molecular geometry, vibrational frequencies (IR spectrum), and NMR chemical shifts of this compound. Comparing these computed values with experimental data can further validate the structural assignment. For example, studies on similar oxazole compounds have shown a strong agreement between experimental and simulated ¹H and ¹³C NMR chemical shifts, as well as IR spectra, when using appropriate levels of theory such as B3LYP/6-311++G(d,p). ejournal.by These computational models also provide insights into the electronic structure, such as the distribution of molecular orbitals and electrostatic potential, which are not directly accessible through experimental means.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of a molecule's electronic structure and the prediction of its stability and reactivity. For this compound, DFT calculations would typically be employed to optimize its three-dimensional geometry, determining the most stable arrangement of its atoms. These calculations provide key electronic properties such as total energy, dipole moment, and the distribution of electron density.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, a theoretical FMO analysis would map the electron density of these orbitals, identifying the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential and are associated with sites prone to electrophilic attack, as they are rich in electrons (e.g., lone pairs on heteroatoms like oxygen and nitrogen). Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. For this compound, an MEP map would likely highlight the nitrogen and oxygen atoms of the oxazole ring as regions of negative potential, while the areas around the hydrogen atoms and the bromine atom might exhibit positive potential. nih.govmdpi.com This provides a visual guide to the molecule's reactivity hotspots.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical molecular docking study involving this compound, the compound would be docked into the active site of a specific protein target. The simulation would calculate the binding affinity (e.g., in kcal/mol) and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The results would provide insights into whether this compound could be a potential inhibitor or modulator of the target protein's function.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to investigate the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein.

For a complex of this compound and a target protein, an MD simulation would track the movements of all atoms over a set period. This analysis can confirm the stability of the binding pose predicted by docking. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different protein regions upon ligand binding.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (e.g., Drug-likeness, Bioavailability)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. Various computational models are used to estimate the pharmacokinetic and pharmacodynamic properties of a compound, helping to identify candidates with favorable drug-like properties.

For this compound, these predictions would assess its potential to be developed into an oral drug. Parameters such as lipophilicity (LogP), water solubility, plasma protein binding, and metabolic stability would be estimated. Furthermore, rules such as Lipinski's Rule of Five are often applied to evaluate the compound's "drug-likeness." epa.govbldpharm.comnih.gov While specific predictive data for this compound is not detailed in the available literature, these computational tools are routinely used to screen compound libraries for promising therapeutic candidates. epa.govbldpharm.comnih.gov

| Parameter | Predicted Value | Method |

| Molecular Weight | 224.05 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 1: Predicted Physicochemical Properties of this compound. nih.gov

Future Research Directions and Translational Challenges in 3 Bromo 5 Phenyl 1,2 Oxazole Chemistry

Development of More Atom-Economical and Environmentally Sustainable Synthetic Routes

The pursuit of green and efficient synthetic methodologies is a paramount goal in modern chemistry. For 3-bromo-5-phenyl-1,2-oxazole and its derivatives, future research will likely focus on developing synthetic pathways that are both atom-economical and environmentally benign. researchgate.net Traditional methods for synthesizing oxazoles can sometimes involve harsh reagents, multi-step processes, and the generation of significant waste. researchgate.net

A key challenge lies in the direct and selective bromination of the oxazole (B20620) ring under mild conditions. Research into novel brominating agents and catalytic systems that offer high regioselectivity will be instrumental. The goal is to move away from methods that require excess reagents and produce hazardous byproducts, toward cleaner and more efficient transformations. researchgate.net

Exploration of Novel Reactivity Pathways for Selective Functionalization of Brominated Oxazoles

The bromine atom on the this compound ring serves as a versatile handle for a wide array of chemical transformations. Future research will undoubtedly delve deeper into exploring novel reactivity pathways to selectively functionalize this position. This will enable the creation of a diverse library of oxazole derivatives with tailored properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already demonstrated their utility in modifying bromooxazoles. researchgate.net Future work will likely expand the scope of these reactions to include a wider range of coupling partners, leading to the synthesis of complex molecules with unique electronic and steric properties. Furthermore, exploring other transition-metal-catalyzed reactions, such as C-H activation, could open up new avenues for direct functionalization of the oxazole core.

Beyond metal-catalyzed reactions, the development of novel nucleophilic substitution and metal-free coupling methods will be of significant interest. These approaches could offer alternative and potentially more sustainable routes to functionalized oxazoles. The ability to selectively introduce a variety of functional groups at the C3 position is critical for fine-tuning the biological activity and material properties of the resulting compounds.

Advanced Rational Drug Design and Development Utilizing the Oxazole Scaffold

The oxazole nucleus is a recognized pharmacophore present in numerous biologically active compounds. nih.govtandfonline.com The this compound scaffold provides a valuable starting point for the rational design of new therapeutic agents. Future research in this area will increasingly rely on a synergistic combination of computational and experimental approaches to design and synthesize potent and selective drug candidates. researchgate.net

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, aiming to understand how modifications to the this compound core influence biological activity. nih.gov By systematically altering the substituents on the phenyl ring and introducing new functionalities at the C3 position, researchers can optimize the compound's interaction with specific biological targets.

Molecular docking and other computational modeling techniques will play a crucial role in predicting the binding affinity and mode of interaction of newly designed oxazole derivatives with target proteins. nih.govresearchgate.net This in silico screening allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The ultimate goal is to develop oxazole-based drugs with improved efficacy, selectivity, and pharmacokinetic profiles. researchgate.net

Investigation of Emerging Biological Activities and Therapeutic Potential in Underexplored Disease Areas

While oxazole derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, there remains a vast, underexplored landscape of therapeutic potential. nih.govnih.govchemmethod.com Future research should focus on screening this compound and its derivatives against a broader array of biological targets and in disease models that have not been extensively studied.

Emerging areas of interest could include neurodegenerative diseases, metabolic disorders, and viral infections. The unique electronic and structural features of the oxazole ring may allow it to interact with novel biological targets, leading to the discovery of first-in-class therapeutic agents. For example, some oxazole-containing peptides of marine origin have shown potent cytotoxic activity, suggesting potential applications in oncology. mdpi.com

High-throughput screening campaigns, coupled with phenotypic screening assays, will be essential for identifying new biological activities. Once a lead compound is identified, detailed mechanistic studies will be necessary to elucidate its mode of action and validate its therapeutic potential. researchgate.netnih.gov This exploration into uncharted therapeutic territory holds the promise of uncovering new treatments for a variety of diseases.

Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding and Predictive Modeling

The synergy between computational and experimental chemistry is a powerful engine for scientific discovery. In the context of this compound, this integration will be crucial for gaining a deeper mechanistic understanding of its reactivity and for developing predictive models of its behavior.

Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net These theoretical studies can help to rationalize experimental observations and guide the design of new experiments. For example, computational models can be used to predict the regioselectivity of chemical reactions and to understand the factors that govern reaction rates.

Molecular dynamics simulations can be employed to study the conformational dynamics of oxazole-containing molecules and their interactions with biological macromolecules. nih.gov This information is invaluable for understanding structure-activity relationships and for designing molecules with improved binding affinity and selectivity. The development of accurate and reliable predictive models will not only accelerate the research and development process but also reduce the reliance on costly and time-consuming trial-and-error experimentation.

Addressing Scalability, Industrial Applicability, and Process Optimization for Practical Synthesis

For any promising compound to make the transition from the laboratory to real-world applications, its synthesis must be scalable, cost-effective, and amenable to industrial production. A significant translational challenge for this compound chemistry is to develop synthetic routes that meet these criteria.

Future research in this area will focus on process optimization, aiming to improve reaction yields, reduce reaction times, and simplify purification procedures. whiterose.ac.uk This may involve exploring different reaction conditions, such as temperature, pressure, and catalyst loading, to identify the optimal parameters for large-scale synthesis. The use of flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation.

Furthermore, the development of robust and reliable analytical methods for monitoring reaction progress and ensuring product quality will be essential for industrial-scale production. Collaboration between academic researchers and industrial chemists will be crucial for addressing the challenges of process development and for translating laboratory-scale syntheses into practical and economically viable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-phenyl-1,2-oxazole, and what key reaction parameters influence yield?

- Methodology : The compound is typically synthesized via bromination of a preformed oxazole ring. For example, ethyl 5-cyclopentyl-1,2-oxazole-3-carboxylate can be brominated using N-bromosuccinimide (NBS) or HBr in acetic acid under reflux conditions . Critical parameters include temperature control (60–80°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios of brominating agents. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization.

- Data Reference : Yields >70% are achievable with optimized conditions, as reported in analogous bromomethyl oxazole syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodology :

- NMR : H NMR confirms bromine’s deshielding effect on adjacent protons (e.g., δ 7.5–8.0 ppm for aromatic protons). C NMR identifies the oxazole ring carbons (C=O at ~160 ppm, C-Br at ~95 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M] align with the molecular formula (CHBrNO, m/z 240–242 with Br isotope patterns) .

- IR : Stretching vibrations for C-Br (~600 cm) and C=N (~1650 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the oxazole ring’s planarity and bromine’s positional disorder can be resolved using Olex2 or WinGX for visualization . ORTEP-3 diagrams (e.g., dihedral angles between oxazole and phenyl rings) validate steric effects .

- Case Study : A related 5-phenyl-1,2-oxazole derivative showed a dihedral angle of 15.2° between the oxazole and phenyl rings, confirmed via SHELX refinement (R-factor < 0.05) .

Q. What strategies address contradictory data between spectroscopic and crystallographic results in oxazole derivatives?

- Methodology : Cross-validate using:

- Density Functional Theory (DFT) : Compare computed NMR/IR spectra (Gaussian 09) with experimental data to resolve discrepancies in substituent orientation .

- Twinning Analysis : For crystallographic ambiguities (e.g., disordered bromine), use SHELXD for twinned data refinement and PLATON to check for pseudosymmetry .

Q. How can computational chemistry predict the reactivity of the bromine substituent in this compound?

- Methodology :

- Electrostatic Potential Maps : Generated via Gaussian 16 to identify electrophilic regions (e.g., bromine’s σ-hole for nucleophilic substitution) .

- Docking Studies : Evaluate bromine’s role in binding to biological targets (e.g., enzymes) using AutoDock Vina, with parameters calibrated against experimental IC data .

- Application : Bromine’s leaving-group propensity in Suzuki-Miyaura couplings has been predicted using Hammett σ values, validated by experimental aryl cross-coupling yields .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。